molecular formula C7H3ClNNaO4 B1614909 Sodium 2-chloro-5-nitrobenzoate CAS No. 14667-59-5

Sodium 2-chloro-5-nitrobenzoate

Cat. No.: B1614909
CAS No.: 14667-59-5
M. Wt: 223.54 g/mol
InChI Key: ICIAGWRJFCQQLZ-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C7H3ClNO4Na. It is a sodium salt derivative of 2-chloro-5-nitrobenzoic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-chloro-5-nitrobenzoate typically involves the nitration of 2-chlorobenzoic acid followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group at the meta position relative to the chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The nitration reaction is carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product. The resulting 2-chloro-5-nitrobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-chloro-5-nitrobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reducing agents such as tin(II) chloride.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols, typically in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2-chloro-5-aminobenzoate.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Sodium 2-chloro-5-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-chloro-5-nitrobenzoate depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile. In reduction reactions, the nitro group is reduced to an amino group. In coupling reactions, the compound forms a new carbon-carbon bond with a boronic acid derivative.

Comparison with Similar Compounds

    2-chloro-5-nitrobenzoic acid: The parent acid of sodium 2-chloro-5-nitrobenzoate.

    2-chloro-4-nitrobenzoic acid: A positional isomer with the nitro group at the para position relative to the chlorine atom.

    2-chloro-3-nitrobenzoic acid: Another positional isomer with the nitro group at the ortho position relative to the chlorine atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both electron-withdrawing groups (chlorine and nitro) makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

sodium;2-chloro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIAGWRJFCQQLZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClNNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065806
Record name Benzoic acid, 2-chloro-5-nitro-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14667-59-5
Record name Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-5-nitro-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-chloro-5-nitro-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-chloro-5-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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